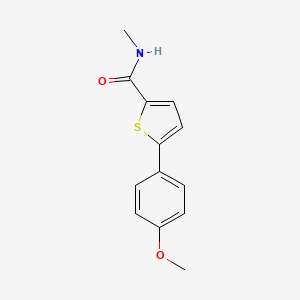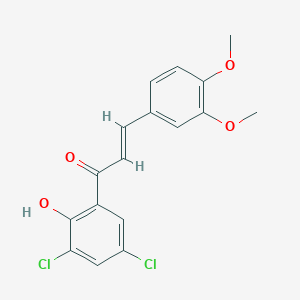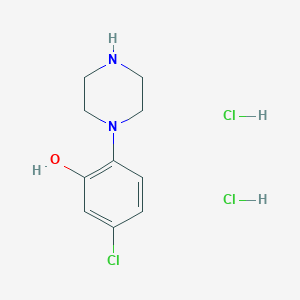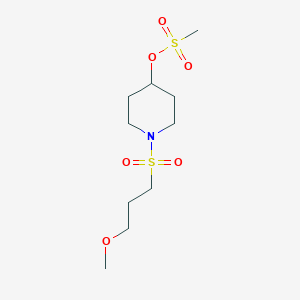
1-Carbamoyl-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Carbamoyl-3-(3,4-dichlorophenyl)urea” is a chemical compound. It is a type of N-substituted urea . The molecular formula of this compound is C8H7Cl2N3O2 .
Synthesis Analysis
The synthesis of N-substituted ureas, such as “this compound”, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamoyl group (CONH2) and a 3,4-dichlorophenyl group attached to a urea (NH2CONH2) molecule . The molecular weight of this compound is 248.06608 .Scientific Research Applications
Antimycobacterial Activity : Derivatives of 1-Carbamoyl-3-(3,4-dichlorophenyl)urea have shown significant antimycobacterial properties against Mycobacterium tuberculosis, suggesting potential use in developing novel treatments for tuberculosis (Scozzafava, Mastrolorenzo, & Supuran, 2001).
Insecticide Effect through Chitin Synthesis Inhibition : Certain derivatives, similar in structure to this compound, have been found to inhibit chitin synthesis in insect larvae, providing a basis for their use as insecticides (Deul, Jong, & Kortenbach, 1978).
Synthesis of Carbamoyl Derivatives : Research indicates that this compound can be used in the synthesis of a variety of carbamoyl derivatives, which are important in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).
Fish Model Studies for Enzyme Inhibition : Studies using fish models have explored the inhibition of enzymes like soluble epoxide hydrolase by compounds including this compound, highlighting its relevance in environmental toxicology (Newman et al., 2000).
Chemical Analysis and Identification : NMR spectroscopy has been used for identifying urea derivatives, including compounds like this compound, which is significant in analytical chemistry for identifying biologically active compounds (Bakibaev et al., 2021).
Degradation Studies : Studies have been conducted on the environmental degradation of substituted ureas, including compounds structurally similar to this compound, to understand their stability and breakdown in environmental contexts (Audu & Heyn, 1988).
Antifungal Agent Development : Certain derivatives of this compound have been investigated for their potential as antifungal agents, indicating a promising area in pharmaceutical development (Aswathy et al., 2017).
Future Directions
The future directions for “1-Carbamoyl-3-(3,4-dichlorophenyl)urea” could involve further exploration of its synthesis, properties, and potential applications. Biocatalysis, for example, is becoming a key tool in the synthesis of chiral drug intermediates and could potentially be applied to the synthesis of “this compound” and related compounds .
Mechanism of Action
Target of Action
1-Carbamoyl-3-(3,4-dichlorophenyl)urea, also known as DCMU, is an algicide and herbicide of the aryl urea class . The primary target of DCMU is the photosystem II (PS II) in plants .
Mode of Action
DCMU inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II . This prevents the electron flow from photosystem II to plastoquinone , disrupting the photosynthetic electron transport chain.
Result of Action
The result of DCMU’s action is a reduction in the plant’s ability to photosynthesize. This leads to a decrease in the production of ATP and reductant potential, which are essential for the plant’s growth and survival .
Biochemical Analysis
Biochemical Properties
It is known that aryl urea compounds can interact with various enzymes and proteins
Cellular Effects
It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that similar compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-carbamoyl-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3O2/c9-5-2-1-4(3-6(5)10)12-8(15)13-7(11)14/h1-3H,(H4,11,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAFMVHJOMIVRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC(=O)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)







![4H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2375747.png)


![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-4-oxo-2-((pyrimidin-2-ylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B2375753.png)
